![molecular formula C10H6O5 B1237307 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid CAS No. 30113-83-8](/img/structure/B1237307.png)
7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
Overview
Description
7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid is a chemical compound belonging to the class of chromones. Chromones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is of particular interest due to its potential therapeutic applications and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of salicylic aldehyde with malonic acid in the presence of a base, followed by cyclization to form the chromone structure .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromones.
Scientific Research Applications
7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and its ability to inhibit lipid peroxidation.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with various molecular targets. It exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and inhibiting lipid peroxidation. This compound also modulates signaling pathways related to oxidative stress and inflammation, contributing to its therapeutic potential .
Comparison with Similar Compounds
7-Hydroxychroman-2-carboxylic acid: Similar structure but with different biological activities.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another chromone derivative with distinct properties.
Uniqueness: 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid is unique due to its specific combination of hydroxyl and carboxylic acid functional groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit lipid peroxidation more effectively than some other chromone derivatives highlights its potential as a therapeutic agent .
Biological Activity
Overview
7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid, a member of the chromone family, has garnered attention due to its diverse biological activities. Chromones are known for their antioxidant, anti-inflammatory, and anticancer properties, making this compound a subject of extensive research in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
The biological activity of this compound primarily stems from its antioxidant properties . It acts by scavenging free radicals and inhibiting lipid peroxidation, which is crucial in mitigating oxidative stress-related damage in cells. Additionally, it modulates various signaling pathways associated with inflammation, contributing to its potential therapeutic effects in conditions like neurodegenerative diseases and cancer.
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant activity. In studies evaluating lipid peroxidation inhibition, this compound showed potent effects compared to standard antioxidants like Trolox . The antioxidant capacity is essential for protecting cells from oxidative damage, which is implicated in various diseases.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, it has been shown to reduce cell viability in cancer cell lines such as HeLa and HCT116, with IC50 values indicating significant cytotoxicity . The compound's ability to inhibit key proteins involved in cancer cell survival pathways further highlights its potential as an anticancer agent.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 3.995 | Chk1 inhibition |
HCT116 | 6.553 | Chk1 inhibition |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes linked to diseases such as Alzheimer's and diabetes. It exhibits moderate inhibitory activity against acetylcholinesterase (AChE) and α-amylase, suggesting potential applications in treating neurodegenerative disorders and metabolic syndromes.
Case Studies
- Antioxidant Efficacy : A study evaluating the antioxidant activity of several derivatives of chromones found that this compound significantly inhibited lipid peroxidation initiated by iron ions and ascorbic acid in rat brain homogenates .
- Cytotoxicity Assessment : In a comparative study on the cytotoxic effects of chromone derivatives against cancer cell lines, this compound showed superior efficacy with lower IC50 values than many tested compounds, indicating its strong potential as a therapeutic candidate in oncology .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
7-Methoxy-4-oxo-4H-chromene-2-carboxylic acid | C11H8O5 | Contains a methoxy group enhancing lipophilicity |
7-Hydroxychroman-2-carboxylic acid | C11H10O3 | Exhibits different biological activities |
4-Oxo-4H-benzopyran-2-carboxylic acid | C11H8O5 | Similar structure but distinct properties |
Properties
IUPAC Name |
7-hydroxy-4-oxochromene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4,11H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJYPGSMODXQON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184197 | |
Record name | 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30113-83-8 | |
Record name | 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030113838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid interact with aldose reductase, and what are the downstream effects of this interaction?
A: While the exact mechanism of interaction between 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid and aldose reductase hasn't been explicitly detailed in the provided abstracts, research indicates that it demonstrates uncompetitive inhibition against the enzyme []. Uncompetitive inhibitors typically bind to the enzyme-substrate complex, preventing the formation of the product.
Q2: Are there any other compounds with similar inhibitory effects on aldose reductase? How do their mechanisms of action compare?
A: Yes, ONO-2235 [(E)-3-carboxymethyl-5-[(2E)-methyl-3-phenylpropenylidene] rhodanine] is another compound identified as a potent aldose reductase inhibitor []. Interestingly, while both ONO-2235 and 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid exhibit inhibitory action against aldose reductase, their mechanisms differ. ONO-2235 displays uncompetitive inhibition, similar to 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid []. This suggests that different chemical structures can target the same enzyme through similar mechanisms. Further research into the structure-activity relationships of these compounds could provide valuable insights for developing more potent and selective aldose reductase inhibitors.
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